
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of bromine atoms, a hydroxyl group, and an acrylic acid moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid typically involves the bromination of 2-hydroxyacetophenone followed by further chemical modifications. One common method includes the bromination of 2-hydroxyacetophenone in acetic acid under reflux conditions . The reaction is carried out with bromine as the brominating agent, resulting in the formation of 3,5-dibromo-2-hydroxyacetophenone. This intermediate is then subjected to further reactions to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the acrylic acid moiety to a saturated acid.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dibromo-2-hydroxybenzaldehyde, while reduction could produce 3,5-dibromo-2-hydroxyphenylpropionic acid.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. It can inhibit certain enzymes or proteins by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the acrylic acid moiety.
3,5-Dibromo-2-hydroxyacetophenone: Contains a ketone group instead of the acrylic acid moiety.
5-Bromo-2-hydroxybenzoic acid: Contains only one bromine atom and lacks the acrylic acid moiety.
Uniqueness
3-(3,5-Dibromo-2-hydroxyphenyl)-2-phenyl-acrylic acid is unique due to the presence of both bromine atoms and the acrylic acid moiety, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
5325-38-2 |
|---|---|
Molekularformel |
C15H10Br2O3 |
Molekulargewicht |
398.04 g/mol |
IUPAC-Name |
(Z)-3-(3,5-dibromo-2-hydroxyphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H10Br2O3/c16-11-6-10(14(18)13(17)8-11)7-12(15(19)20)9-4-2-1-3-5-9/h1-8,18H,(H,19,20)/b12-7- |
InChI-Schlüssel |
LOQCNXOCQQAMAM-GHXNOFRVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(C(=CC(=C2)Br)Br)O)/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=C(C(=CC(=C2)Br)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
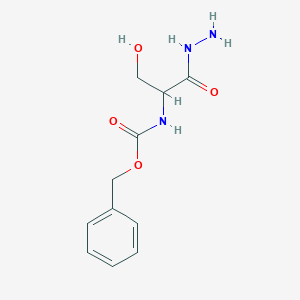

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
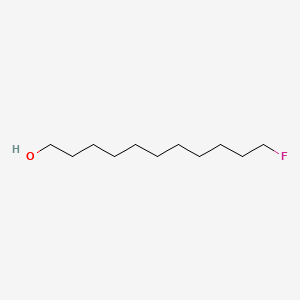

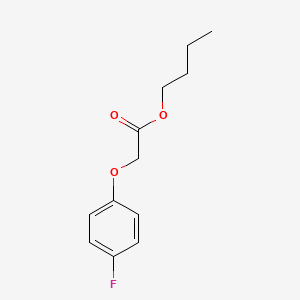

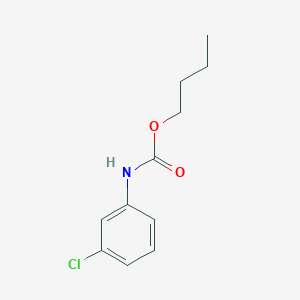
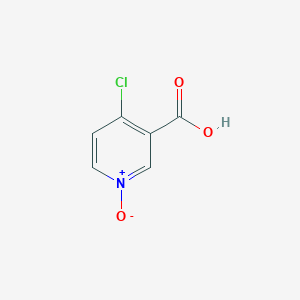
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
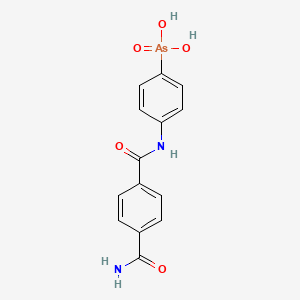
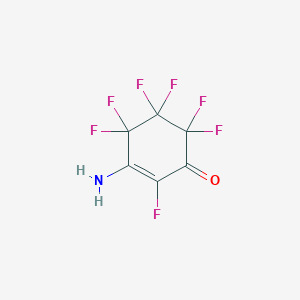
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)
